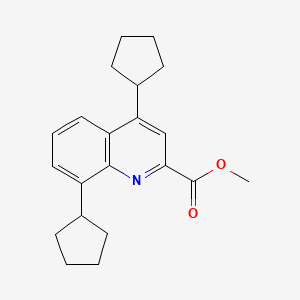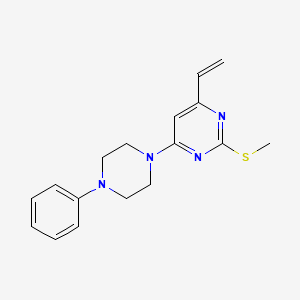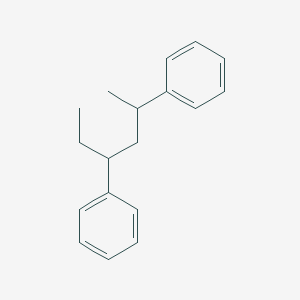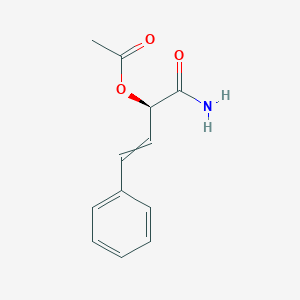
Methyl 4,8-dicyclopentylquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolines are heterocyclic aromatic compounds that have been extensively studied due to their wide range of biological activities and industrial applications . This compound, with its distinct cyclopentyl substitutions, offers interesting chemical and biological properties that make it a subject of ongoing research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,8-dicyclopentylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzophenone derivatives with cyclopentanone in the presence of a catalyst, followed by esterification with methanol . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Catalysts such as palladium or copper complexes are often employed to improve reaction rates and selectivity .
化学反応の分析
Types of Reactions: Methyl 4,8-dicyclopentylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline.
科学的研究の応用
Methyl 4,8-dicyclopentylquinoline-2-carboxylate has diverse applications in scientific research:
作用機序
The mechanism of action of methyl 4,8-dicyclopentylquinoline-2-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation, but its quinoline core structure is known to play a crucial role in its biological activity .
類似化合物との比較
Quinoline: The parent compound with a simpler structure and wide-ranging applications in medicinal chemistry.
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.
Fluoroquinolones: A class of antibiotics derived from quinoline, widely used to treat bacterial infections.
Uniqueness: Methyl 4,8-dicyclopentylquinoline-2-carboxylate stands out due to its unique cyclopentyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development .
特性
CAS番号 |
753487-57-9 |
|---|---|
分子式 |
C21H25NO2 |
分子量 |
323.4 g/mol |
IUPAC名 |
methyl 4,8-dicyclopentylquinoline-2-carboxylate |
InChI |
InChI=1S/C21H25NO2/c1-24-21(23)19-13-18(15-9-4-5-10-15)17-12-6-11-16(20(17)22-19)14-7-2-3-8-14/h6,11-15H,2-5,7-10H2,1H3 |
InChIキー |
DMAJYLDKWIPLPV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC2=C(C=CC=C2C3CCCC3)C(=C1)C4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)






![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B14212514.png)
![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
